![molecular formula C16H17BrN2O2 B7647461 N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide, commonly known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a selective TRPV1 antagonist.
Wirkmechanismus
BCTC acts as a competitive antagonist of TRPV1 by binding to the channel and preventing the influx of calcium ions. This leads to a reduction in the release of neurotransmitters involved in the perception of pain and temperature, resulting in analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that BCTC can effectively reduce pain in animal models of inflammatory and neuropathic pain. BCTC has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BCTC in lab experiments is its selectivity for TRPV1, which allows for more specific targeting of pain pathways. However, one limitation is that BCTC has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of BCTC in research. One area of interest is the development of novel analgesics that target TRPV1 using BCTC as a lead compound. Another potential direction is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of BCTC in humans.
Conclusion:
BCTC is a promising compound that has shown potential as a selective TRPV1 antagonist for the treatment of pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for the use of BCTC in research, including the development of novel analgesics and investigation of its role in other physiological processes.
Synthesemethoden
The synthesis of BCTC is a multistep process that involves the reaction of 3-bromobenzylamine with propargyl bromide to form N-(3-bromobenzyl)-N-propargylamine. This intermediate is then reacted with cyclopropylcarbonyl chloride and subsequently with 2-aminopropanenitrile to yield BCTC.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied for its potential use as a selective TRPV1 antagonist. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels that is involved in the perception of pain and temperature. BCTC has been shown to selectively block TRPV1 without affecting other TRP channels, making it a promising candidate for the development of novel analgesics.
Eigenschaften
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-8-18-15(20)10-16(21)19(14-6-7-14)11-12-4-3-5-13(17)9-12/h1,3-5,9,14H,6-8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGRHOUYQHOTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC(=O)N(CC1=CC(=CC=C1)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.